molecular formula C7H10ClF4NO4 B5971613 4-Aminobutanoic acid;3-chloro-2,2,3,3-tetrafluoropropanoic acid

4-Aminobutanoic acid;3-chloro-2,2,3,3-tetrafluoropropanoic acid

Cat. No.: B5971613
M. Wt: 283.60 g/mol
InChI Key: AQQVUPDFHJNMNE-UHFFFAOYSA-N
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Description

4-Aminobutanoic acid;3-chloro-2,2,3,3-tetrafluoropropanoic acid is a compound that combines two distinct chemical entities: 4-Aminobutanoic acid and 3-chloro-2,2,3,3-tetrafluoropropanoic acid. 4-Aminobutanoic acid, also known as γ-Aminobutyric acid, is a naturally occurring amino acid that functions as a neurotransmitter in the central nervous system. 3-chloro-2,2,3,3-tetrafluoropropanoic acid is a fluorinated carboxylic acid derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

  • 4-Aminobutanoic acid

      Oxidation: Can be oxidized to form succinic semialdehyde.

      Reduction: Can be reduced to form 4-aminobutanol.

      Substitution: Can undergo nucleophilic substitution reactions to form various derivatives.

  • 3-chloro-2,2,3,3-tetrafluoropropanoic acid

      Substitution: Can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

      Addition: Can participate in addition reactions with nucleophiles at the carbon-carbon double bond.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include amines, alcohols, and thiols.

Major Products

    4-Aminobutanoic acid: Major products include succinic semialdehyde, 4-aminobutanol, and various substituted derivatives.

    3-chloro-2,2,3,3-tetrafluoropropanoic acid: Major products include substituted derivatives where the chlorine atom is replaced by other nucleophiles.

Scientific Research Applications

Chemistry

Biology

Medicine

Industry

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Properties

IUPAC Name

4-aminobutanoic acid;3-chloro-2,2,3,3-tetrafluoropropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2.C3HClF4O2/c5-3-1-2-4(6)7;4-3(7,8)2(5,6)1(9)10/h1-3,5H2,(H,6,7);(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQQVUPDFHJNMNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)CN.C(=O)(C(C(F)(F)Cl)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClF4NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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